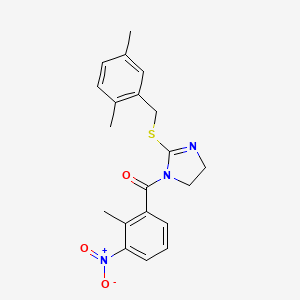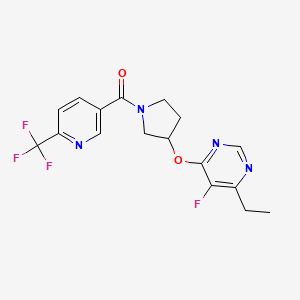
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione, also known as MPP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, which plays an important role in various physiological and pathological processes.
作用機序
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. Adenosine is an endogenous ligand that binds to the A1 receptor and regulates various physiological processes, including heart rate, blood pressure, and neurotransmitter release. By blocking the A1 receptor, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can modulate these processes and affect various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase cerebral blood flow, and enhance cognitive function. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the functions of this receptor. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has some limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione. One area of research is the development of new analogs of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione that have improved pharmacological properties and selectivity for the adenosine A1 receptor. Another area of research is the investigation of the role of adenosine A1 receptors in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Finally, further studies are needed to explore the potential therapeutic applications of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione and related compounds in these conditions.
合成法
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can be synthesized by a multi-step process, which involves the reaction of 8-chloro-3-methyl-7-propylxanthine with 1-methyl-4-(4-methylpiperazin-1-yl)piperidine. This reaction yields 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione as a white powder, which can be purified by recrystallization.
科学的研究の応用
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the functions of this receptor. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been used in studies related to cardiovascular diseases, neurodegenerative disorders, and cancer.
特性
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-4-5-20-10-11(18(3)14(22)16-12(10)21)15-13(20)19-8-6-17(2)7-9-19/h4-9H2,1-3H3,(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOGLAGGQDDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

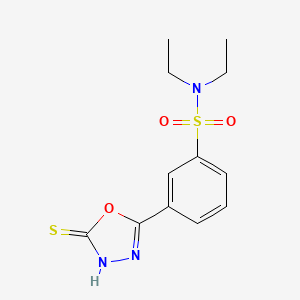
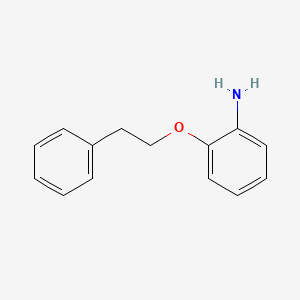

![N-(4-acetamidophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2738761.png)
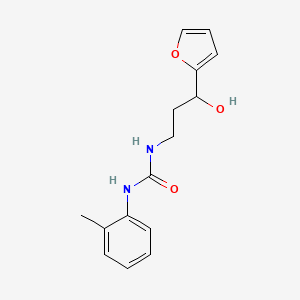
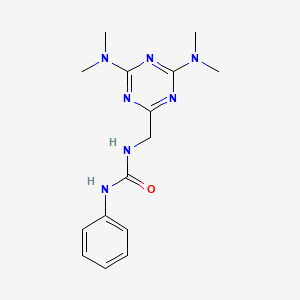
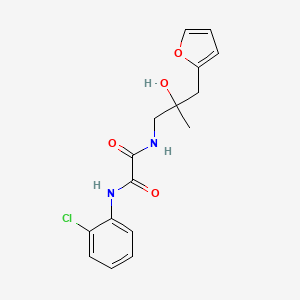
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2738767.png)

